N-benzylpyrrolidine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

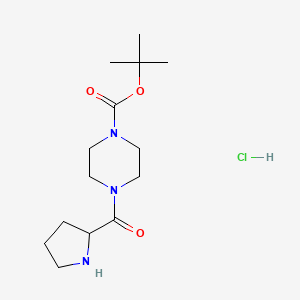

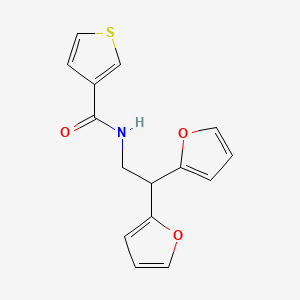

N-benzylpyrrolidine-3-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and ethanol. The chemical formula of this compound is C13H17ClN2O, and its molecular weight is 250.74 g/mol.

Scientific Research Applications

Neuroleptic Activity : N-benzylpyrrolidine derivatives have been studied for their neuroleptic activity. One study focused on the synthesis and neuroleptic activity of a range of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. This compound showed significant potency as a neuroleptic, suggesting potential in the treatment of psychosis (Iwanami et al., 1981).

Cancer Treatment : The use of benzimidazole carboxamide derivatives, which include N-benzylpyrrolidine structures, has been explored in cancer treatment. One study discovered ABT-888, a PARP inhibitor, showing promising results in cancer therapy (Penning et al., 2009).

Anticancer Agents : N-benzylpyrrolidine derivatives have been evaluated for their potential as anticancer agents. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, including N-benzylpyrrolidine structures, exhibited cytotoxic effects on breast cancer cell lines (Butler et al., 2013).

Antibacterial and Antimicrobial Activity : Alkylamino derivatives of N-benzylpyrrolidine-3-carboxamide have shown promising results in antimycobacterial, antibacterial, and antiviral activities. These derivatives were effective against Mycobacterium tuberculosis and other bacterial strains, including drug-resistant strains (Servusová-Vaňásková et al., 2015).

Chemiluminescence in Analytical Chemistry : N-benzylpyrrolidine derivatives have been used as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Superswelling Hydrogels : In the field of materials science, N-benzylpyrrolidine derivatives have been incorporated into hydrogels. These hydrogels demonstrated significant swelling properties and were effective in the adsorption of dyes, indicating potential applications in environmental science and technology (Dadhaniya et al., 2006).

Properties

IUPAC Name |

N-benzylpyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWRJOUAZYPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690023.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2690028.png)

![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2690034.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2690035.png)

![5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2690036.png)